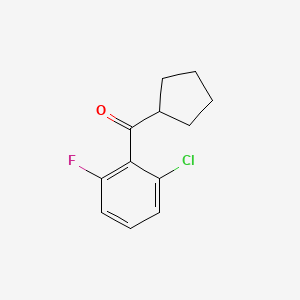

2-Chloro-6-fluorophenyl cyclopentyl ketone

Description

Contextualization of Aryl Cyclopentyl Ketones within Synthetic Organic Chemistry

Aryl cyclopentyl ketones are a class of organic compounds featuring a cyclopentyl ring and an aryl group attached to a central carbonyl group. These structures serve as versatile intermediates in a variety of organic reactions and have applications in the synthesis of fine chemicals and pharmaceuticals.

The synthesis of aryl cyclopentyl ketones can be achieved through several established methods, most notably the Friedel-Crafts acylation and Grignard reactions. The Friedel-Crafts acylation of an aromatic compound with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst is a common approach. google.com However, this method can sometimes suffer from low yields and regioselectivity issues, especially with substituted aromatic rings.

A more frequently employed method involves the reaction of an organometallic reagent, such as a cyclopentylmagnesium halide (a Grignard reagent), with an appropriate benzonitrile (B105546) or benzoyl chloride derivative. google.comsciencemadness.org For instance, the synthesis of o-chlorophenyl cyclopentyl ketone has been successfully demonstrated by reacting o-chlorobenzonitrile with cyclopentylmagnesium chloride. google.com This method often provides higher yields and better control over the final product. A patent describes a process for preparing o-chlorophenyl-cyclopentyl-ketone with a yield of 87.8% and a purity of 99.76% via a Grignard reaction. google.com

Interactive Data Table: Synthesis Methods for Aryl Cyclopentyl Ketones

| Method | Reactants | Catalyst/Conditions | Yield | Reference |

| Friedel-Crafts Acylation | Benzoyl chloride, Cyclopentene | Aluminum trichloride (B1173362) in methylene (B1212753) chloride | 62% | google.com |

| Grignard Reaction | o-chlorobenzonitrile, Cyclopentylmagnesium chloride | Diethyl ether followed by benzene (B151609), reflux | 87.8% | google.com |

| Grignard Reaction | Bromocyclopentane, o-chlorobenzonitrile | Magnesium, THF | Not specified | rsc.org |

| Novel Synthesis | Cyclopentanone (B42830) p-toluenesulfonylhydrazone, 2-chlorobenzaldehyde | Not specified | Not specified | evitachem.comnih.gov |

Significance of Halogenated Phenyl Ketones in Chemical Synthesis

The presence of halogen atoms on the phenyl ring of a ketone significantly influences its chemical properties and reactivity. Halogens are electron-withdrawing groups that can affect the electrophilicity of the carbonyl carbon and the reactivity of the aromatic ring towards further substitution. nih.gov The specific halogen and its position on the ring can lead to different electronic and steric effects.

Alpha-halogenation of ketones, where a halogen is introduced on the carbon atom adjacent to the carbonyl group, is a fundamental transformation in organic synthesis. fiveable.melibretexts.orgwikipedia.org These α-halo ketones are highly reactive intermediates, susceptible to nucleophilic substitution and elimination reactions, making them valuable precursors for a wide range of more complex molecules, including heterocyclic compounds. nih.govacs.org

The halogenation of the aromatic ring itself is also of great importance. Halogenated aryl ketones can undergo reductive dehalogenation, where the halogen atom is selectively removed. organic-chemistry.org This allows the halogen to be used as a "blocking group" to direct other substituents to specific positions on the aromatic ring before being removed. organic-chemistry.org For example, catalytic hydrogenation using palladium on carbon can effectively remove bromo and chloro substituents. organic-chemistry.org The hydrodehalogenation of halogenated aryl ketones over a Pt/C catalyst has also been reported as a chemoselective process. acs.org

The reactivity of α-haloketones is attributed to the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and increases the electron deficiency at the α-carbon, making it more susceptible to nucleophilic attack. nih.gov

Interactive Data Table: Reactivity of Halogenated Ketones

| Reaction Type | Substrate | Reagents | Product Type | Significance | Reference |

| Nucleophilic Substitution | α-halo ketone | Nucleophiles | Substituted ketone | Synthesis of complex molecules | nih.govlibretexts.org |

| Elimination | Tertiary α-halo ketone | Base | α,β-unsaturated ketone | Formation of double bonds | acs.org |

| Reductive Dehalogenation | Halogenated aryl ketone | H₂, Pd/C | Aryl ketone | Removal of blocking groups | organic-chemistry.org |

| Hydrodehalogenation | Halogenated aryl ketone | H₂, Pt/C, phase-transfer catalyst | Aryl ketone | Chemoselective halogen removal | acs.org |

| Reductive Dimerization | Monohalo ketone | Reducing agents | Dimerized products | Carbon-carbon bond formation | wikipedia.org |

Overview of Research Trajectories for 2-Chloro-6-fluorophenyl Cyclopentyl Ketone and Analogues

While specific research on this compound is limited, the research trajectories of its close analogues provide a clear indication of its potential areas of application. A significant body of research focuses on the use of these compounds as key intermediates in the synthesis of pharmaceuticals.

The most prominent example is the use of 2-chlorophenyl cyclopentyl ketone as a direct precursor in the synthesis of ketamine, a well-known anesthetic and psychoactive substance. evitachem.comcaymanchem.comresearchgate.net Several synthetic routes to ketamine start from this halogenated ketone. caymanchem.com A recently reported novel synthesis of 2-chlorophenyl cyclopentyl ketone itself was discovered in the context of illicit ketamine manufacturing, highlighting the ongoing interest in efficient synthetic pathways to this precursor. nih.gov

Furthermore, the synthesis of other halogenated analogues for the development of new ketamine derivatives is an active area of research. For instance, α-bromocyclopentyl-(2-fluorophenyl)-ketone has been synthesized as an intermediate for a fluorinated ketamine derivative. researchgate.net This suggests that this compound could be a valuable building block for creating novel psychoactive substances or other biologically active molecules, where the specific combination of chloro and fluoro substituents could modulate the compound's properties.

The catalytic reduction of halogenated aryl ketones is another important research direction. The ability to selectively reduce the ketone functionality or remove the halogen atoms opens up diverse synthetic possibilities. acs.org Research into the asymmetric reduction of prochiral ketones to produce chiral secondary alcohols is also highly relevant, as these chiral alcohols are crucial building blocks for many natural products and medicines. youtube.com

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)-cyclopentylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFO/c13-9-6-3-7-10(14)11(9)12(15)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXYRALPNGXLBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301237522 | |

| Record name | Methanone, (2-chloro-6-fluorophenyl)cyclopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301237522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443342-98-0 | |

| Record name | Methanone, (2-chloro-6-fluorophenyl)cyclopentyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443342-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (2-chloro-6-fluorophenyl)cyclopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301237522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 6 Fluorophenyl Cyclopentyl Ketone

Grignard Reagent-Mediated Synthesis from Halogenated Benzonitriles

The reaction of a Grignard reagent with a nitrile is a classic and effective method for ketone synthesis. masterorganicchemistry.comorganicchemistrytutor.com This pathway involves the nucleophilic addition of an organomagnesium halide to the electrophilic carbon of a nitrile group. For the synthesis of 2-Chloro-6-fluorophenyl cyclopentyl ketone, this specifically involves the reaction of cyclopentylmagnesium halide with 2-chloro-6-fluorobenzonitrile (B1630290). The initial product is a magnesium salt of an imine, which upon acidic hydrolysis, yields the desired ketone. libretexts.orgjove.com

Optimization of Grignard Reagent Formation and Reactivity

The efficiency of the Grignard synthesis is highly dependent on the formation and reactivity of the cyclopentylmagnesium halide. The reaction is initiated by reacting magnesium turnings with a cyclopentyl halide, typically cyclopentyl chloride or bromide, in an anhydrous ether solvent. google.com The presence of a small crystal of iodine is often used to activate the magnesium surface.

Key optimization parameters include the molar ratio of reactants. A patent for a similar process demonstrated that using a 2:1 molar ratio of cyclopentyl chloride to 2-chloro-6-fluorobenzonitrile was critical for ensuring the complete conversion of the nitrile. google.com The reactivity of the Grignard reagent can also be influenced by the choice of halide. Studies on similar reactions have shown that alkylmagnesium iodides can offer higher diastereoselectivity compared to chlorides or bromides, a factor that could be relevant in more complex syntheses. nih.gov Furthermore, for less reactive nitriles, the addition of a catalyst such as zinc chloride (ZnCl₂) can significantly improve reaction yields by forming a more reactive zinc(II)ate species in situ. rsc.org

Table 1: Reactant Ratios and Conditions for Grignard Synthesis

| Reactant A | Reactant B | Molar Ratio (A:B) | Catalyst | Typical Yield | Reference |

|---|---|---|---|---|---|

| Cyclopentyl Chloride | 2-Chloro-6-fluorobenzonitrile | 2:1 | None | 89.3% | google.com |

| n-Butylmagnesium chloride | Benzonitrile (B105546) | 1.1:1 | ZnCl₂ (10 mol%) | 95% | rsc.org |

| Cyclopentylmagnesium bromide | 2-Chlorobenzonitrile (B47944) | 2:1 | None | Not specified |

Investigation of Solvent Effects on Reaction Yields and Purity

The choice of solvent is crucial in Grignard reactions, as it must solvate the organomagnesium species without reacting with it. Anhydrous diethyl ether and tetrahydrofuran (B95107) (THF) are standard choices. However, research has shown that solvent composition can be manipulated to enhance reaction outcomes. For instance, using benzene (B151609) containing one equivalent of ether can lead to higher ketone yields compared to reactions run in pure ether. masterorganicchemistry.com

A significant process improvement involves a solvent exchange. One patented industrial method begins the Grignard reagent formation in diethyl ether. Subsequently, the ether is distilled off while anhydrous toluene (B28343) is added. google.com This exchange serves two purposes: it allows the reaction to be conducted at a higher temperature (the reflux temperature of toluene), which reduces the reaction time from over 30 hours to just 2 hours, and it replaces the highly flammable diethyl ether with a less volatile solvent for the workup phase, enhancing process safety. google.com This procedure resulted in a high yield (89.3%) and exceptional purity (99.6-99.7%) of the final ketone after vacuum distillation. google.com

Table 2: Influence of Solvent on Reaction Parameters

| Solvent System | Temperature | Reaction Time | Purity | Reference |

|---|---|---|---|---|

| Diethyl Ether | Room Temp | 3 days | Not specified | google.com |

| Diethyl Ether / Toluene (exchange) | Reflux (Toluene) | 2 hours | 99.6-99.7% | google.com |

| Benzene / Ether | Room Temp | Not specified | Increased Yield | masterorganicchemistry.com |

| Tetrahydrofuran (THF) | Not specified | 72 hours | Not specified |

Mechanistic Insights into Imine Complex Formation and Hydrolysis

The mechanism of the Grignard reaction with nitriles proceeds in two distinct stages. jove.com

Nucleophilic Addition and Imine Formation : The reaction begins with the nucleophilic attack of the carbanionic carbon from the cyclopentylmagnesium chloride on the electrophilic carbon of the nitrile group in 2-chloro-6-fluorobenzonitrile. youtube.com This breaks the carbon-nitrogen pi bond, forming a nitrogen-centered anion, specifically a magnesium salt of the ketimine. organicchemistrytutor.comlibretexts.org This intermediate is stable and does not react further with another equivalent of the Grignard reagent, which prevents the formation of a tertiary alcohol, a common side product in reactions with esters. organicchemistrytutor.com

Hydrolysis : The second stage is the hydrolysis of the intermediate imine-magnesium complex. This is typically achieved by adding an aqueous acid, such as hydrochloric or sulfuric acid, to the reaction mixture. google.comlibretexts.org The acid protonates the nitrogen atom, making the imine carbon more susceptible to nucleophilic attack by water. youtube.com A series of proton transfers follows, ultimately leading to the expulsion of ammonia (B1221849) and the formation of the final ketone product, this compound. youtube.com

Scalability Considerations for Industrial and Large-Scale Synthesis

Scaling up Grignard reactions presents challenges, primarily related to the exothermic nature of the reagent formation and the need to maintain anhydrous conditions. The Hungarian patent HU185337B details a successful scale-up, producing 93.2 kg of the target ketone with high purity, demonstrating the industrial viability of the batch process with solvent exchange. google.com

For even greater efficiency and safety on a large scale, continuous flow chemistry offers significant advantages. researchgate.net Flow reactors provide superior heat and mass transfer compared to batch reactors, allowing for better temperature control and minimizing the risk of runaway reactions. researchgate.net This technology enables the safe use of highly reactive intermediates and can be readily scaled. Studies on continuous flow Grignard synthesis have reported high conversions and yields (89-100%) with reduced reaction times, making it a promising approach for the industrial production of ketones like this compound. researchgate.netresearchgate.net

Friedel-Crafts Acylation Approaches

An alternative synthetic route is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution. libretexts.org This method involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a strong Lewis acid catalyst.

Acylation of Halogenated Arenes with Cyclopentanecarbonyl Chloride

To synthesize this compound via this method, the aromatic substrate would be 1-chloro-3-fluorobenzene, which is acylated with cyclopentanecarbonyl chloride. A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is required in stoichiometric amounts. organic-chemistry.orglibretexts.org The catalyst activates the acyl chloride by forming a highly electrophilic acylium ion, which then attacks the aromatic ring. khanacademy.org

A significant challenge in this specific synthesis is the nature of the aromatic substrate. Both the chloro and fluoro substituents are electron-withdrawing groups, which deactivate the benzene ring towards electrophilic substitution. libretexts.org However, they are also ortho-, para-directing. The incoming acyl group would be directed to positions ortho or para to the existing halogens. In 1-chloro-3-fluorobenzene, acylation is desired at the C2 position, which is ortho to both the fluorine and chlorine atoms. This position is sterically hindered, and substitution might preferentially occur at the C4 position (para to the fluoro group) or the C6 position (para to the chloro group).

Despite the deactivation, studies on similar systems, such as the acylation of fluorobenzene, have shown that the reaction can proceed with high yield and selectivity under the right conditions, for example, using a composite catalyst system in a solvent-free environment at elevated temperatures. epa.gov

Table 3: Potential Conditions for Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature | Expected Product | Reference |

|---|---|---|---|---|---|---|

| 1-Chloro-3-fluorobenzene | Cyclopentanecarbonyl Chloride | AlCl₃ | Dichloromethane (B109758) | 0°C to RT | Isomeric mixture of ketones | libretexts.orgorganic-chemistry.org |

| Fluorobenzene | Benzoyl Chloride | La(OTf)₃ / TfOH | None | 140°C | p-Fluorobenzophenone (99% selectivity) | epa.gov |

The acylated product is a ketone, which is less reactive than the starting arene, thus preventing polyacylation—a common issue in Friedel-Crafts alkylation. organic-chemistry.org The primary hurdles remain the ring deactivation and controlling the regioselectivity to favor the desired 2-acylated isomer over other possibilities.

Catalytic Systems and Their Influence on Selectivity and Efficiency

The synthesis of aryl ketones, including this compound, via acylation of an aromatic ring is heavily reliant on the choice of catalytic system. The catalyst's role is to activate the acylating agent, typically an acyl chloride or anhydride, thereby generating a potent electrophile (an acylium ion) that can attack the electron-rich benzene ring. chemguide.co.ukquora.com The efficiency and selectivity of this transformation are profoundly influenced by the nature of the catalyst.

Traditional Friedel-Crafts acylation reactions historically employ stoichiometric amounts of strong Lewis acids, such as aluminum chloride (AlCl₃). chemguide.co.uklibretexts.org While effective in generating the acylium ion, these catalysts suffer from several drawbacks. They form strong complexes with the product ketone, necessitating hydrolytic workup and preventing the catalyst from acting in a truly catalytic fashion. This often leads to large amounts of waste.

Modern synthetic chemistry has focused on developing more advanced and efficient catalytic systems. These include:

Heterogeneous Catalysts: Solid acid catalysts, such as zeolites and metal-organic frameworks (MCOFs), offer significant advantages. nih.gov They are easily separated from the reaction mixture, enabling catalyst recycling and simplifying product purification, which aligns with the principles of green chemistry. For instance, MCOFs constructed from cobalt clusters have demonstrated high catalytic activity and selectivity in acylation reactions, attributed to a high density of accessible Lewis acidic sites and synergistic effects between metal ions within the framework. nih.gov

Highly Active Homogeneous Catalysts: The development of highly active Lewis acids that can be used in catalytic amounts is another area of progress. These catalysts must be strong enough to promote the reaction but not so strong that they irreversibly bind to the product.

The choice of catalyst directly impacts the reaction's efficiency (yield and reaction time) and, crucially, its selectivity. In the synthesis of this compound from 1-chloro-3-fluorobenzene, the catalyst can influence which isomeric product is favored.

| Catalyst Type | Example | Advantages | Disadvantages |

| Traditional Lewis Acid | Aluminum Chloride (AlCl₃) | High reactivity, readily available. chemguide.co.uk | Stoichiometric amounts required, product complexation, waste generation. libretexts.org |

| Metal-Organic Frameworks | Cobalt-cluster MCOFs | High activity, high selectivity, recyclable, high density of Lewis acid sites. nih.gov | Can be complex to synthesize, may have thermal stability limits. |

| Other Heterogeneous | Zeolites, Sulfated Zirconia | Recyclable, reduced waste, tunable acidity. | Lower activity than strong Lewis acids, potential for pore diffusion limitations. |

Alternative and Novel Synthetic Routes

To circumvent the challenges associated with Friedel-Crafts acylation, particularly poor regioselectivity, a variety of modern synthetic methods have been developed. These routes often build the aryl-ketone linkage through different mechanisms, such as cross-coupling or carbonylative reactions.

Exploration of Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile alternative for the synthesis of aryl ketones with high regioselectivity. organic-chemistry.org These methods typically involve the coupling of an aryl electrophile (e.g., an aryl halide or triflate) with a suitable acyl-group donor, or an aryl nucleophile (e.g., an organoboron or organotin compound) with an acyl electrophile.

Several prominent palladium-catalyzed methods for ketone synthesis exist:

Suzuki-Miyaura Coupling: This involves the reaction of an arylboronic acid with an acyl chloride. organic-chemistry.org This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. For the target molecule, this could involve coupling 2-chloro-6-fluorophenylboronic acid with cyclopentanecarbonyl chloride.

Hartwig's Hydrazone Coupling: A notable development is the palladium-catalyzed coupling of aryl bromides with N-tert-butylhydrazones, which serve as acyl anion equivalents. organic-chemistry.orgacs.orgberkeley.edu This reaction proceeds via C-C bond formation to yield the desired ketone after hydrolysis, offering good yields for various substrates under mild conditions. organic-chemistry.orgacs.orgberkeley.edu

Goossen's Carboxylic Acid Coupling: This method facilitates the cross-coupling of arylboronic acids with carboxylic acids that are activated in situ using pivalic anhydride. organic-chemistry.org This one-pot procedure is advantageous as it avoids the need to pre-form a more reactive acyl derivative and demonstrates high regioselectivity. organic-chemistry.org

These palladium-catalyzed routes offer a significant advantage over Friedel-Crafts acylation because the connectivity is precisely defined by the starting materials, thus avoiding issues of regioselectivity.

| Pd-Coupling Method | Aryl Component | Acyl Component Source | Key Advantages |

| Suzuki-Miyaura | Arylboronic Acid | Acyl Halide | High functional group tolerance, mild conditions. organic-chemistry.org |

| Hartwig Hydrazone | Aryl Bromide | Aldehyde (via Hydrazone) | Uses acyl anion equivalents, avoids redox steps. organic-chemistry.orgacs.orgberkeley.edu |

| Goossen Carboxylic Acid | Arylboronic Acid | Carboxylic Acid | One-pot procedure, avoids pre-activation of acid. organic-chemistry.org |

| Stille Coupling | Aryl Halide/Triflate | Acyl Stannane | Chemoselective, tolerates functional groups like aryl chlorides. organic-chemistry.org |

Carbonylative Reactions for Ketone Synthesis

Carbonylative reactions are a powerful class of transformations where a carbonyl group (CO) is incorporated into a molecule, often from carbon monoxide gas. acs.org Transition metal-catalyzed carbonylative cross-coupling reactions are particularly effective for synthesizing unsymmetrical ketones from simple and readily available precursors. nih.gov

The general approach involves the reaction of an aryl halide (or triflate) with a nucleophilic coupling partner in the presence of a palladium catalyst and carbon monoxide. The key mechanistic step is the insertion of CO into a palladium-aryl or palladium-alkyl bond, forming an acyl-palladium intermediate. This intermediate then undergoes reductive elimination to yield the ketone product.

For the synthesis of this compound, a plausible route would be the carbonylative Suzuki coupling of an appropriate aryl halide (e.g., 1-bromo-2-chloro-6-fluorobenzene) with cyclopentylboronic acid under a CO atmosphere.

Recent advancements in this area include:

Carbonylative Cross-Electrophile Coupling: These methods couple two different electrophiles (e.g., an aryl halide and an alkyl halide) with CO, avoiding the need for pre-formed and often unstable organometallic nucleophiles. acs.org

Photoredox/Palladium Dual Catalysis: Combining palladium catalysis with light-induced photoredox catalysis enables novel carbonylative couplings, such as the reaction of alkyl iodides with arylboronic acids under CO. acs.org

These methods provide a highly modular and efficient means to construct complex ketones from simple building blocks.

Enamine-Mediated Acylation Strategies for Cyclopentene Derivatives

The Stork enamine synthesis is a classic and versatile method for the α-alkylation and α-acylation of ketones and aldehydes. libretexts.orglibretexts.orgacs.org Enamines are formed by the reaction of a ketone or aldehyde with a secondary amine (e.g., pyrrolidine (B122466) or morpholine) and serve as nucleophilic equivalents of enolates. libretexts.org Their advantage lies in being neutral and less prone to the over-reaction issues that can plague enolate chemistry. libretexts.org

A strategy involving enamine chemistry for the synthesis of a precursor to the target compound would involve two main steps:

Enamine Formation: Cyclopentanone (B42830) reacts with a secondary amine, such as morpholine, under mildly acidic conditions to form N-(1-cyclopenten-1-yl)morpholine.

Acylation: The enamine then acts as a nucleophile, attacking a suitable acylating agent, such as 2-chloro-6-fluorobenzoyl chloride. libretexts.org This nucleophilic attack and subsequent hydrolysis of the resulting iminium salt does not yield the target ketone directly. Instead, it produces a β-dicarbonyl compound: 2-(2-chloro-6-fluorobenzoyl)cyclopentanone. libretexts.orglibretexts.org

While this route does not directly form this compound, it provides a highly functionalized intermediate that could potentially be transformed into the desired product through subsequent chemical modifications, such as de-carbonylation. This highlights the utility of enamine chemistry in constructing complex carbon skeletons.

Development of Green Chemistry Approaches for Compound Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Several of the advanced methods described can be viewed through a green chemistry lens.

Catalyst-Centric Approaches: The shift from stoichiometric Lewis acids in Friedel-Crafts acylation to recyclable heterogeneous catalysts like MCOFs or zeolites is a significant green advancement. nih.gov It reduces waste and simplifies purification. Similarly, developing highly efficient palladium catalysts that can be used at very low loadings minimizes the use of precious metals.

Solvent Choice: Traditional organic syntheses often rely on volatile and hazardous organic solvents. Research into performing reactions in greener media, such as water or super-critical CO₂, is a key focus. Some palladium-catalyzed coupling reactions have been successfully adapted to run in aqueous media, which is highly desirable from an environmental perspective. organic-chemistry.org

Atom Economy: Synthetic routes are designed to maximize the incorporation of atoms from the starting materials into the final product. Carbonylative couplings, which incorporate a simple CO molecule into the final structure, can be highly atom-economical.

Electrochemical Synthesis: The use of electrochemistry to drive reactions, such as the dual Ni/Co-catalyzed carbonylative coupling, is an emerging green technology. acs.orgnih.gov It replaces stoichiometric chemical reductants or oxidants with electricity, a clean and easily controlled reagent, thus reducing chemical waste. nih.gov For instance, the electrochemical synthesis of unsymmetrical ketones from aryl and alkyl halides with CO is considered a more sustainable protocol. acs.orgnih.gov

By integrating these principles, chemists can develop synthetic routes to this compound and other valuable molecules that are not only efficient and selective but also environmentally responsible.

Purification and Isolation Techniques in Synthetic Protocols

The isolation of this compound in high purity is paramount for its subsequent use and for ensuring the integrity of research findings. The crude product obtained from synthesis typically contains unreacted starting materials, catalysts, and various side-products. Therefore, robust purification protocols employing advanced methodologies are required.

Advanced Distillation and Crystallization Methods

Distillation: For aromatic ketones, which often exhibit high boiling points, vacuum distillation is a critical technique. wikipedia.orgquora.com Performing the distillation under reduced pressure lowers the boiling point of the compound, thereby preventing thermal decomposition that can occur at the high temperatures required for atmospheric distillation. wikipedia.orgquora.comsciencemadness.org For this compound, which is expected to be a high-boiling liquid or a low-melting solid, fractional vacuum distillation can be particularly effective. This method allows for the separation of the desired product from impurities with close boiling points by utilizing a fractionating column to achieve multiple theoretical plates of separation.

Crystallization: Crystallization is a powerful technique for purifying solid compounds. The success of this method hinges on the selection of an appropriate solvent or solvent system. mt.com The ideal solvent will dissolve the ketone readily at an elevated temperature but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor. mt.com For aromatic ketones, various solvent systems can be explored. rochester.eduyoutube.com A systematic screening of solvents with varying polarities is often the first step.

A two-solvent system, often called anti-solvent crystallization, is also highly effective. reddit.comresearchgate.net In this method, the crude ketone is dissolved in a minimal amount of a "good" solvent in which it is highly soluble. Then, a "poor" solvent (anti-solvent) in which the ketone is insoluble is slowly added until turbidity is observed, inducing crystallization. researchgate.net

Table 1: Potential Solvent Systems for Recrystallization of this compound

| Solvent/System Type | Good Solvent(s) | Anti-Solvent(s) | Rationale |

| Single Solvent | Isopropanol, Ethanol, Acetone | N/A | Aromatic ketones often show good solubility in polar aprotic or protic solvents at elevated temperatures. rochester.edu |

| Two-Solvent | Dichloromethane, Ethyl Acetate (B1210297), Acetone | Hexanes, Heptane (B126788) | The ketone is dissolved in a more polar solvent, and a non-polar anti-solvent is added to reduce solubility and induce precipitation. reddit.com |

| Two-Solvent | Toluene | Hexanes, Methanol (B129727) | Dissolving in hot toluene and adding a non-polar or polar anti-solvent upon cooling can be effective for aromatic compounds. reddit.com |

| Two-Solvent | Dimethyl sulfoxide (B87167) (DMSO) | Water | For highly soluble compounds, dissolving in a small amount of DMSO and adding water as an anti-solvent can be a powerful crystallization method. reddit.com |

Chromatographic Purification Strategies for High Purity Isolation

When distillation or crystallization does not yield a product of sufficient purity, chromatographic techniques are employed. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. youtube.com

Column Chromatography: Flash column chromatography is a standard and widely used method for the purification of organic compounds. For this compound, a silica (B1680970) gel stationary phase is typically used. The mobile phase, or eluent, is a solvent or mixture of solvents chosen to provide optimal separation of the target compound from its impurities. Given the ketone's structure, a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane would likely be effective. The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product, while highly polar impurities remain adsorbed to the silica gel.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving the highest possible purity (e.g., >99.5%), preparative HPLC is the method of choice. This technique uses a high-pressure pump to pass the solvent mixture through a column packed with smaller stationary phase particles, leading to much higher resolution and separation efficiency than standard column chromatography. Research on the closely related analogue, o-chlorophenyl cyclopentyl ketone, has demonstrated the successful use of preparative HPLC to obtain a reference standard of 99.53% purity. This was achieved using a reversed-phase column with a methanol-water mobile phase.

Table 2: Typical Chromatographic Conditions for Aryl Ketone Purification

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Principle of Separation |

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Adsorption; separation based on polarity. More polar compounds adhere more strongly to the silica. |

| Preparative HPLC | C18 (Reversed-Phase) | Methanol/Water or Acetonitrile (B52724)/Water | Partitioning; separation based on polarity. Less polar compounds are retained longer by the non-polar stationary phase. |

Assessment of Impurity Profiles and Mitigation During Synthesis

Understanding the potential impurities that can form during the synthesis of this compound is crucial for developing strategies to minimize their formation and effectively remove them. The most probable synthetic route is a Friedel-Crafts acylation, which involves reacting 1,3-dichloro-2-fluorobenzene with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemguide.co.ukchemguide.co.ukkhanacademy.orgmasterorganicchemistry.comlibretexts.org

This reaction type is known to generate specific impurities:

Regioisomers: While the starting material is highly substituted, there is a possibility of acylation at other positions on the aromatic ring, leading to isomeric impurities.

Di-acylated Products: Although the acyl group deactivates the aromatic ring, making a second substitution less favorable, under harsh conditions or with an excess of the acylating agent, a di-acylated product can form. chemguide.co.uk Forensic analysis of the related o-chlorophenyl cyclopentyl ketone has identified 1,2-di-o-chlorobenzoylcyclopentene as a byproduct.

Byproducts from Starting Materials: Impurities can also arise from side reactions of the starting materials. For instance, o-chlorobenzoic acid anhydride has been identified as an impurity in o-chlorophenyl cyclopentyl ketone samples, likely formed from the acylating agent under certain conditions.

Mitigation Strategies:

Control of Stoichiometry: Using a precise 1:1 molar ratio of the aromatic substrate to the acylating agent can minimize the formation of di-acylated products.

Temperature Control: Friedel-Crafts reactions can be exothermic. Maintaining a low and controlled reaction temperature can reduce the rate of side reactions and prevent the formation of polymeric or tar-like byproducts. researchgate.net

Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Strict anhydrous conditions are necessary to prevent catalyst deactivation and hydrolysis of the acyl chloride, which would lead to the corresponding carboxylic acid and other impurities.

Purification of Reagents: Using high-purity starting materials and solvents is essential to prevent the introduction of extraneous impurities from the outset. Techniques such as pre-electrolysis or the use of chelating agents can remove trace metal impurities that might interfere with the reaction. acs.org

The ultimate mitigation strategy involves the diligent application of the purification techniques described in the preceding sections to remove any impurities that are unavoidably formed.

Chemical Reactivity and Transformation Pathways of 2 Chloro 6 Fluorophenyl Cyclopentyl Ketone

Carbonyl Group Reactivity

The carbonyl group (C=O) in 2-Chloro-6-fluorophenyl cyclopentyl ketone is a primary site for a variety of chemical transformations due to its inherent polarity and the presence of lone pair electrons on the oxygen atom. This reactivity allows for reductive and oxidative processes, as well as condensation reactions with nucleophiles.

Reductive Transformations to Corresponding Alcohols

The reduction of the prochiral ketone, this compound, to its corresponding alcohol, (2-chlorophenyl)cyclopentylmethanol, is a significant transformation. This process converts the planar carbonyl group into a chiral alcohol, a key structural motif in many pharmaceutically active compounds. nih.gov

The synthesis of single-enantiomer chiral alcohols is of paramount importance in the pharmaceutical industry. nih.gov The asymmetric reduction of prochiral ketones, such as this compound, is a direct method to obtain these optically pure substances. nih.govnih.gov Biocatalysis, employing whole microbial cells or isolated enzymes, has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for achieving high stereoselectivity. nih.gov

Studies on a range of prochiral ketones have demonstrated that microorganisms are particularly effective for these transformations, often yielding chiral alcohols with high conversion rates and excellent optical purity. nih.govnih.govresearchgate.net While specific studies detailing the stereoselective reduction of this compound are not prevalent in the provided results, the general success with structurally similar aromatic ketones suggests its high potential as a substrate for such biocatalytic reductions. nih.govresearchgate.net For instance, microorganisms like Rhodotorula glutinis have shown remarkable versatility in reducing various ketones with high enantioselectivity. nih.govnih.gov

Table 1: Examples of Biocatalytic Reduction of Prochiral Ketones

| Substrate (Ketone) | Biocatalyst | Product (Alcohol) | Yield/Conversion | Optical Purity (e.e.) |

| Benzoyl Acetonitrile (B52724) | Rhodotorula glutinis | (S)-3-Hydroxy-3-phenylpropanenitrile | High | >99% |

| 3-Chloro Propiophenone | Rhodotorula glutinis | (S)-1-(3-Chlorophenyl)propan-1-ol | High | >98% |

| 1-Acetyl Naphthalene | Saccharomyces carlbergensis | (S)-1-(Naphthalen-1-yl)ethan-1-ol | Moderate | >97% |

| 4-Chloro Benzophenone | Aspergillus foetidus | (S)-(4-Chlorophenyl)(phenyl)methanol | High | >99% |

The reduction of ketones can be achieved through various chemical reducing agents, primarily involving the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The mechanism begins with the nucleophilic attack of the hydride on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. In the second step, a proton source (typically from the solvent or added acid during workup) protonates the alkoxide oxygen to yield the final alcohol product.

Catalytic hydrogenation is another important method. In this process, the ketone and a hydrogen source (H₂ gas) are exposed to a metal catalyst (e.g., Pt, Pd, Ni). The ketone adsorbs onto the catalyst surface, where the H-H bond of the hydrogen molecule is cleaved. The hydrogen atoms are then added across the C=O double bond, again forming the alcohol. The precise mechanism can vary depending on the catalyst and reaction conditions.

Oxidative Transformations to Carboxylic Acid Derivatives

Ketones are generally resistant to oxidation under mild conditions, a property that distinguishes them from aldehydes. libretexts.orgorgoreview.com Strong oxidizing agents, such as hot alkaline potassium permanganate (B83412) (KMnO₄), can oxidize ketones, but the reaction is typically destructive, proceeding with the cleavage of carbon-carbon bonds adjacent to the carbonyl group. orgoreview.comlibretexts.org For a cyclic ketone like this compound, this would result in the rupture of the cyclopentane (B165970) ring to form a dicarboxylic acid. Due to this lack of selectivity, this method is rarely used for synthetic purposes. libretexts.org

A more controlled and synthetically useful oxidative transformation is the Baeyer-Villiger oxidation. libretexts.org This reaction employs a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), to convert a ketone into an ester. The mechanism involves the nucleophilic addition of the peroxy acid to the ketone, followed by the migration of one of the alpha-carbon groups to the adjacent oxygen atom, leading to the formation of an ester and a carboxylic acid byproduct. libretexts.org In the case of this compound, two ester products are possible depending on whether the cyclopentyl or the substituted phenyl group migrates.

Condensation Reactions with Nitrogen Nucleophiles (e.g., Imines)

The carbonyl carbon of this compound is electrophilic and can react with primary amines (R-NH₂) in a condensation reaction to form an imine (also known as a Schiff base). masterorganicchemistry.com This reaction is typically reversible and acid-catalyzed. masterorganicchemistry.comnih.gov

The mechanism involves a sequence of steps:

Protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the primary amine on the carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the nitrogen to the oxygen, forming a carbinolamine.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water, with the lone pair on the nitrogen pushing down to form a C=N double bond, resulting in a protonated imine (an iminium ion).

Deprotonation of the nitrogen to yield the neutral imine product. masterorganicchemistry.com

To drive the reaction to completion, the water formed as a byproduct is often removed, for example, by using a Dean-Stark apparatus or a drying agent. nih.gov These imines can be further transformed, for instance, through reduction to form secondary amines in a process known as reductive amination. masterorganicchemistry.com

Enolization and Enolate Chemistry

Like other ketones possessing alpha-hydrogens (hydrogens on the carbons adjacent to the carbonyl group), this compound can undergo enolization. masterorganicchemistry.comyoutube.com In the presence of an acid or base catalyst, a proton can be removed from an alpha-carbon, leading to the formation of an enol (in acidic conditions) or an enolate (in basic conditions). youtube.com The enolate is a resonance-stabilized anion, with the negative charge delocalized between the alpha-carbon and the carbonyl oxygen, making it a potent nucleophile. masterorganicchemistry.com

For this compound, there are two alpha-carbons on the cyclopentyl ring from which a proton can be removed. The resulting enolate can then react with various electrophiles at the alpha-carbon, forming a new carbon-carbon bond. This reactivity is fundamental to many synthetic strategies, such as alkylation (reaction with alkyl halides) and aldol (B89426) condensation (reaction with other carbonyl compounds). masterorganicchemistry.com The regioselectivity of enolate formation (i.e., which alpha-proton is removed) can often be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic control). masterorganicchemistry.com

Reactivity of the Halogenated Phenyl Moiety

The reactivity of the 2-chloro-6-fluorophenyl moiety in this compound is dominated by the presence of two halogen substituents and a strongly electron-withdrawing ketone group. These features render the aromatic ring susceptible to a variety of transformations, particularly nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing electron-withdrawing groups. masterorganicchemistry.combyjus.com In the case of this compound, the carbonyl group, positioned ortho to both halogens, significantly acidifies the aromatic ring, making it electrophilic and thus activating it for attack by nucleophiles. masterorganicchemistry.comyoutube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The presence of electron-withdrawing groups, especially at the ortho and para positions relative to the leaving group, is crucial for stabilizing this negatively charged intermediate and facilitating the reaction. byjus.comstackexchange.com Subsequent elimination of the halide ion restores the aromaticity of the ring, yielding the substituted product. youtube.com

In nucleophilic aromatic substitution reactions, the nature of the halogen leaving group has a profound and somewhat counterintuitive effect on reactivity. Contrary to the trend seen in aliphatic SN2 reactions, fluoride (B91410) is generally the best leaving group among the halogens in SNAr reactions, followed by chloride. masterorganicchemistry.comyoutube.com The observed reactivity order is typically F > Cl > Br > I. masterorganicchemistry.com

| Property | Fluorine (F) | Chlorine (Cl) | Impact on SNAr Reactivity |

|---|---|---|---|

| Electronegativity (Pauling Scale) | 3.98 | 3.16 | Higher electronegativity makes the attached carbon more electrophilic, accelerating the initial nucleophilic attack. youtube.com |

| Inductive Effect (-I) | Strong | Moderate | A stronger -I effect provides better stabilization for the negatively charged Meisenheimer intermediate. stackexchange.com |

| C-Aryl Bond Strength (approx. BDE in Ph-X) | ~125 kcal/mol | ~96 kcal/mol | Bond strength is not the determining factor as C-X cleavage occurs after the rate-determining step. masterorganicchemistry.com |

| Leaving Group Ability in SNAr | Excellent | Good | Fluorine's ability to accelerate the rate-determining nucleophilic attack makes it a better leaving group in this context. masterorganicchemistry.com |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile strategy for the derivatization of this compound. sigmaaldrich.com Unlike SNAr reactions, the reactivity of aryl halides in these transformations is governed by the oxidative addition of the C-X bond to a low-valent palladium(0) complex. nobelprize.orguwindsor.ca

This mechanistic difference leads to an inverted order of halide reactivity compared to SNAr. The rate of oxidative addition is generally dependent on the C-X bond dissociation energy, with weaker bonds reacting faster. uwindsor.ca Consequently, the typical reactivity trend is C-I > C-Br > C-Cl >> C-F. uwindsor.ca The carbon-fluorine bond is exceptionally strong and generally unreactive under standard cross-coupling conditions.

Therefore, for this compound, cross-coupling reactions would occur selectively at the C-Cl bond, leaving the C-F bond intact. This differential reactivity allows for regioselective functionalization. A wide array of coupling partners can be used in reactions such as the Suzuki (organoboron reagents), Heck (alkenes), Negishi (organozinc reagents), and Buchwald-Hartwig (amines) couplings to introduce new aryl, vinyl, alkyl, or amino groups at the 2-position of the phenyl ring. sigmaaldrich.comnobelprize.orgmdpi.com

| Reaction Name | Coupling Partner (R-M) | Bond Formed | General Utility |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl-B(OR)2 | C-C (Aryl-Aryl) | Forms biaryl compounds or styrenyl derivatives. nobelprize.org |

| Heck Coupling | Alkenes | C-C (Aryl-Vinyl) | Synthesizes substituted alkenes. mdpi.com |

| Negishi Coupling | Alkyl/Aryl-ZnX | C-C (Aryl-Alkyl/Aryl) | Tolerates a wide range of functional groups. nobelprize.org |

| Buchwald-Hartwig Amination | Amines (R2NH) | C-N (Aryl-Amino) | Forms arylamines. sigmaaldrich.com |

Nucleophilic Aromatic Substitution Reactions

Cyclopentyl Ring Transformations

The cyclopentyl ketone moiety of the molecule is also a site for various chemical transformations, allowing for modification of the carbocyclic ring structure.

Cyclic ketones are valuable precursors for ring expansion reactions, which provide access to larger carbocycles. organic-chemistry.org A classic and highly relevant method for the one-carbon ring expansion of a cyclopentanone (B42830) to a cyclohexanone (B45756) is the Tiffeneau-Demjanov rearrangement. wikipedia.orgwikipedia.org This reaction sequence typically begins with the conversion of the ketone to a cyanohydrin, followed by reduction of the nitrile to a primary aminomethyl group. libretexts.org Treatment of the resulting 1-aminomethyl-cycloalkanol with nitrous acid generates an unstable diazonium ion. wikipedia.orgyoutube.com The subsequent loss of nitrogen gas produces a primary carbocation, which triggers a rearrangement where one of the adjacent ring carbons migrates, leading to the formation of a ring-expanded ketone. libretexts.orgwikipedia.org Applying this methodology to this compound would yield a derivative of (2-chloro-6-fluorophenyl)cyclohexanone.

The cyclopentyl ring can be functionalized at various positions. A common strategy for ketones is α-functionalization, which leverages the acidity of the α-protons adjacent to the carbonyl group. fiveable.meresearchgate.net Deprotonation with a suitable base generates an enolate, which can then react as a nucleophile with various electrophiles to introduce substituents such as alkyl groups (alkylation) or halogens (halogenation) at the carbon next to the phenyl ring. researchgate.net Oxidative methods can also be employed to introduce functionality, such as the direct oxidative α-alkoxylation of cyclic ketones with alcohols, catalyzed by copper. researchgate.net

More advanced strategies can achieve functionalization at other positions of the ring. For instance, while demonstrated on cyclobutyl ketones, the Norrish-Yang reaction offers a pathway for formal γ-C-H functionalization. nih.gov This photochemical process involves intramolecular hydrogen abstraction by the excited carbonyl group, leading to a cyclobutanol (B46151) intermediate that can be further manipulated. nih.gov Such strategies highlight the potential for complex modifications of the cyclopentyl ring system beyond simple α-substitution.

Spectroscopic and Structural Analysis of this compound Remains Elusive

A comprehensive literature search for detailed spectroscopic and structural analysis data for the chemical compound this compound has yielded insufficient publicly available information to construct a thorough and scientifically accurate article as per the requested outline. While the existence of this compound is noted in chemical literature, particularly in the context of synthetic chemistry, specific experimental data sets for its complete spectroscopic elucidation are not readily accessible in public domains.

The requested article was to be structured around an in-depth analysis of the compound's spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This would involve a detailed examination of its ¹H, ¹³C, and ¹⁹F NMR spectra, including chemical shifts and coupling constants, as well as the use of two-dimensional NMR techniques (COSY, HMQC, HMBC) to establish its molecular connectivity. Furthermore, the outline required an analysis of its mass spectrum, particularly from Gas Chromatography-Mass Spectrometry (GC-MS), to determine its molecular formula and fragmentation pathways for purity assessment and identification.

Despite extensive searches across scientific databases, academic journals, and patent literature, the specific spectra and associated data tables for this compound could not be located. While general principles of NMR and MS allow for theoretical predictions of the spectral characteristics of this molecule based on its structure, the generation of a scientifically rigorous article necessitates actual experimental data. Without access to a certificate of analysis or published research containing this specific information, any attempt to create the requested content would be speculative and not meet the required standards of scientific accuracy and reliance on research findings.

Therefore, the construction of the article titled "Spectroscopic Elucidation and Advanced Structural Analysis of this compound" with the specified detailed subsections cannot be completed at this time due to the lack of available primary data.

Spectroscopic Elucidation and Advanced Structural Analysis of 2 Chloro 6 Fluorophenyl Cyclopentyl Ketone

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental composition of a molecule by measuring its mass with a very high degree of accuracy. For 2-Chloro-6-fluorophenyl cyclopentyl ketone, with the molecular formula C₁₂H₁₂ClFO, HRMS provides an experimental mass that can be compared against a theoretically calculated exact mass.

The theoretical monoisotopic mass of this compound is calculated to be 226.0561 Da . This value is derived from the sum of the masses of the most abundant isotopes of its constituent atoms. An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value extremely close to this theoretical value would confirm the elemental formula of the compound. For comparison, the related compound 2-Chlorophenyl cyclopentyl ketone (C₁₂H₁₃ClO) has a computed exact mass of 208.0654927 Da. nih.gov The precision of HRMS allows for differentiation between compounds with the same nominal mass but different elemental compositions.

| Property | Value |

| Molecular Formula | C₁₂H₁₂ClFO |

| Theoretical Exact Mass | 226.0561 Da |

Elucidation of Fragmentation Mechanisms under Electron Ionization

Electron Ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing a characteristic pattern that serves as a molecular fingerprint and offers significant structural information. The fragmentation of this compound is governed by the established principles of bond cleavages adjacent to functional groups, the stability of the resulting fragments, and the influence of its specific substituents. nih.govchemicalbook.com

The molecular ion (M⁺˙) peak would be expected at m/z 226, with a prominent M+2 peak at m/z 228 (approximately one-third the intensity) due to the natural abundance of the ³⁷Cl isotope. libretexts.org The primary fragmentation pathways for ketones involve cleavage of the carbon-carbon bonds adjacent to the carbonyl group, a process known as α-cleavage. miamioh.eduaaronchem.com

Two principal α-cleavage routes are predicted:

Loss of the cyclopentyl radical (•C₅H₉), leading to the formation of a stable 2-chloro-6-fluorobenzoyl acylium ion at m/z 157 . This fragment would also exhibit an isotope peak at m/z 159.

Loss of the 2-chloro-6-fluorophenyl radical (•C₆H₃ClF), resulting in a cyclopentylcarbonyl cation at m/z 97 .

The 2-chloro-6-fluorobenzoyl acylium ion (m/z 157) can undergo further fragmentation by losing a neutral carbon monoxide (CO) molecule, yielding a 2-chloro-6-fluorophenyl cation at m/z 129 . libretexts.org Additional fragments can arise from the breakdown of the cyclopentyl ring. The complex fragmentation patterns of cyclic ketones can also contribute to the spectrum. whitman.edu

Predicted Fragmentation Data Table

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 226 | [C₁₂H₁₂ClFO]⁺˙ | Molecular Ion (M⁺˙) |

| 157 | [C₇H₃ClFO]⁺ | α-cleavage: Loss of •C₅H₉ from M⁺˙ |

| 129 | [C₆H₃ClF]⁺ | Loss of CO from [C₇H₃ClFO]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its key structural features. libretexts.org

The most prominent peak would be the strong carbonyl (C=O) stretch. For aromatic ketones, this absorption typically appears in the range of 1685-1665 cm⁻¹. pg.edu.pl The presence of electronegative fluorine and chlorine atoms on the aromatic ring, along with conjugation, will influence this frequency. For comparison, the gas-phase IR spectrum of the related o-Chlorophenyl cyclopentyl ketone shows a strong carbonyl band. nist.gov Other significant absorptions include C-H stretching from the aromatic and aliphatic (cyclopentyl) portions of the molecule, C=C stretching vibrations from the aromatic ring, and the characteristic stretches for the C-Cl and C-F bonds. libretexts.org

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2990-2850 | C-H Stretch | Aliphatic (Cyclopentyl) |

| ~1680 | C=O Stretch | Aromatic Ketone |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1100 | C-F Stretch | Aryl-Fluoride |

X-ray Diffraction for Solid-State Structure Determination (if crystalline form is available)

X-ray diffraction analysis of a single crystal provides the most definitive structural information for a molecule in the solid state. This technique can precisely determine bond lengths, bond angles, and the three-dimensional conformation of the molecule. For this compound, if a suitable crystalline form could be obtained, X-ray diffraction would reveal the exact spatial arrangement of the atoms, including the dihedral angle between the plane of the phenyl ring and the carbonyl group, and the conformation of the cyclopentyl ring.

While the crystal structure of the specific title compound is not found in the available literature, studies on related molecules, such as 1-(2-chloroacetyl)-2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one, demonstrate the power of this technique to elucidate complex three-dimensional structures, including ring conformations and intermolecular interactions. researchgate.net Similarly, the crystal structure of 2-Chloro-6-fluorophenyl-4-chlorobenzoate shows the dihedral angle between its aromatic rings. researchgate.net Without experimental data for this compound, its solid-state structure remains undetermined.

Vibrational Spectroscopy (Raman Spectroscopy) for Complementary Structural Information

Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to IR spectroscopy. While IR spectroscopy measures the absorption of light due to changes in a molecule's dipole moment, Raman spectroscopy detects the scattering of light resulting from changes in its polarizability.

For this compound, a Raman spectrum would also show vibrations for the carbonyl group, aromatic ring, and aliphatic ring systems. Often, vibrations that are weak or absent in the IR spectrum are strong in the Raman spectrum, and vice versa. For instance, the symmetric stretching of the aromatic ring is typically a strong band in Raman spectroscopy. This complementary nature makes the combination of IR and Raman spectroscopy a powerful tool for a more complete vibrational analysis. No experimental Raman data for the title compound is currently available in public databases.

Application of Computational Tools for Spectroscopic Data Prediction and Elucidation Assistance

Modern computational chemistry offers powerful tools to assist in structural elucidation by predicting spectroscopic properties. Using methods such as Density Functional Theory (DFT), it is possible to calculate the optimized geometry of a molecule like this compound and simulate its IR, Raman, and NMR spectra.

These predicted spectra can be invaluable in several ways. They can aid in the assignment of experimental absorption bands to specific vibrational modes, which can sometimes be ambiguous. researchgate.net Furthermore, by comparing the computationally predicted spectrum with the experimentally obtained one, chemists can gain greater confidence in the structural assignment of an unknown compound. whitman.edu While specific computational studies on this compound are not present in the searched literature, the general methodology is widely applied in chemical research for structural verification.

Computational and Theoretical Investigations of 2 Chloro 6 Fluorophenyl Cyclopentyl Ketone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to predict molecular properties from first principles.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by solving the electronic Schrödinger equation in an approximate manner, where the electron density is the central variable. For 2-Chloro-6-fluorophenyl cyclopentyl ketone, DFT calculations, often employing a basis set like B3LYP/6-31G(d,p), can predict key structural parameters. The optimization process systematically alters the molecular geometry to find the lowest energy conformation. This reveals precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties. The planarity of the phenyl ring, the orientation of the cyclopentyl group relative to the carbonyl, and the spatial arrangement of the halogen substituents are all defined through this process.

Hypothetical Optimized Geometry Parameters for this compound

This table presents hypothetical data for illustrative purposes.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

|---|---|---|---|---|

| Bond Length | C(carbonyl) | O(carbonyl) | 1.21 Å | |

| Bond Length | C(carbonyl) | C(phenyl) | 1.50 Å | |

| Bond Length | C(carbonyl) | C(cyclopentyl) | 1.52 Å | |

| Bond Length | C(phenyl) | Cl | 1.74 Å | |

| Bond Length | C(phenyl) | F | 1.36 Å | |

| Bond Angle | O(carbonyl) | C(carbonyl) | C(phenyl) | 121.5° |

| Bond Angle | O(carbonyl) | C(carbonyl) | C(cyclopentyl) | 120.8° |

| Bond Angle | C(phenyl) | C(carbonyl) | C(cyclopentyl) | 117.7° |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, thus acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would likely show that the HOMO is localized on the electron-rich aromatic ring, while the LUMO is centered on the electrophilic carbonyl carbon. This distribution dictates how the molecule will interact with other reagents.

Hypothetical Frontier Molecular Orbital Properties

This table presents hypothetical data for illustrative purposes.

| Orbital | Energy (eV) | Primary Localization | Implied Reactivity |

|---|---|---|---|

| HOMO | -6.85 | Phenyl Ring | Nucleophilic/Aromatic Substitution |

| LUMO | -1.72 | Carbonyl Group (C=O) | Electrophilic Attack Site |

An Electrostatic Potential (ESP) surface map is a valuable tool that illustrates the charge distribution on the surface of a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. The ESP map is color-coded to indicate different regions of charge: red typically signifies areas of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates areas of low electron density (positive potential), which are susceptible to nucleophilic attack. For this compound, the ESP map would clearly identify the carbonyl oxygen as a site of negative potential (red), making it a Lewis basic and hydrogen bond accepting site. The carbonyl carbon, in contrast, would exhibit a positive potential (blue), marking it as the primary site for nucleophilic attack. The electronegative chlorine and fluorine atoms would also influence the charge distribution on the aromatic ring, creating a more complex potential landscape.

Hypothetical Electrostatic Potential Surface (ESP) Analysis Summary

This table presents hypothetical data for illustrative purposes.

| Molecular Region | Predicted Potential | Color on ESP Map | Predicted Reactivity |

|---|---|---|---|

| Carbonyl Oxygen | Negative | Red | Site for protonation/electrophilic attack |

| Carbonyl Carbon | Positive | Blue | Site for nucleophilic attack |

| Aromatic Ring | Varied (influenced by halogens) | Green/Yellow | Susceptible to electrophilic aromatic substitution |

Mechanistic Computational Studies of Key Reactions

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions, providing detailed mechanistic insights.

The reduction of the carbonyl group in this compound to form the corresponding secondary alcohol is a synthetically important transformation. Computational methods can be used to model this reaction, for instance, with a hydride reagent like sodium borohydride (B1222165). A key aspect of this modeling is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. Transition state analysis involves locating this specific geometry and calculating its energy. The structure of the transition state for carbonyl reduction typically involves the partial formation of a new bond between the hydride and the carbonyl carbon, and the partial breaking of the carbonyl pi-bond. diva-portal.org The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. Theoretical analysis can also shed light on the stereochemical outcome of the reduction by comparing the energies of different transition states leading to different stereoisomers.

Investigation of Halogen Effects on Reaction Pathways

The presence of both chlorine and fluorine atoms on the phenyl ring of this compound introduces significant electronic and steric effects that modulate its reactivity. Computational studies are instrumental in dissecting these influences on potential reaction pathways, such as nucleophilic substitution, reduction of the ketone, or reactions at the α-carbon.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to model the transition states and reaction energy profiles of various transformations. For instance, in a nucleophilic aromatic substitution reaction, the halogen atoms act as leaving groups. Theoretical calculations can predict the activation energy barriers for the displacement of either the chloro or fluoro substituent, thus indicating the likely regioselectivity of the reaction. The electron-withdrawing nature of the halogens and the ketone group deactivates the ring towards electrophilic attack but activates it for nucleophilic attack.

The differential effects of chlorine versus fluorine are of particular interest. Fluorine is more electronegative, leading to a stronger inductive electron withdrawal. However, chlorine is larger and more polarizable, which can influence its ability to stabilize transition states and its aptitude as a leaving group.

Detailed Research Findings:

Computational models of reactions involving halogenated aromatic ketones reveal that the reaction mechanism can be highly dependent on the nature of the halogen. For example, in the context of palladium-catalyzed α-arylation reactions, the electronic properties of the aryl halide play a crucial role in the oxidative addition step. nih.gov Theoretical studies on similar systems have shown that electron-withdrawing substituents, such as chlorine and fluorine, can facilitate this key step.

Furthermore, the interplay between the inductive effects of the halogens and the resonance effects of the carbonyl group can be quantitatively assessed through computational analysis. This allows for a detailed understanding of how these competing electronic factors influence the stability of intermediates and transition states along a given reaction coordinate. In reactions involving the enolate of the ketone, the acidity of the α-protons on the cyclopentyl ring is influenced by the electron-withdrawing capacity of the substituted phenyl ring, a factor that can be precisely quantified through computational pKa calculations.

Below is a hypothetical data table illustrating the kind of results that could be obtained from a DFT study on the nucleophilic substitution of this compound with a generic nucleophile (Nu-), comparing the activation energies for the substitution at the chloro and fluoro positions.

| Reaction Pathway | Halogen Leaving Group | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Aromatic Substitution | Chlorine | 25.8 |

| Nucleophilic Aromatic Substitution | Fluorine | 31.2 |

This table is illustrative and demonstrates the type of data generated from computational studies to predict reaction feasibility and selectivity.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational spectroscopy is a powerful tool for predicting and interpreting the spectral data of molecules like this compound. acs.org Ab initio and DFT methods can calculate various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being among the most commonly predicted. researchgate.netmdpi.comresearchgate.net

The prediction of ¹H, ¹³C, and ¹⁹F NMR spectra is particularly valuable. These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. By referencing these calculated shielding values to a standard, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, theoretical chemical shifts can be obtained. wisc.edu These predicted spectra can aid in the structural confirmation of the synthesized compound and in the assignment of complex experimental spectra. mdpi.comwisc.edu

Detailed Research Findings:

For substituted aromatic compounds, the accuracy of predicted NMR shifts is often high, with mean absolute errors of less than 0.2 ppm for ¹H and a few ppm for ¹³C sometimes being achievable with appropriate levels of theory and basis sets. researchgate.netmdpi.com The chemical shifts of the aromatic protons and carbons in this compound are influenced by the combined electronic effects of the chloro, fluoro, and cyclopentyl ketone substituents. DFT calculations can effectively model these substituent effects. mdpi.com Similarly, ¹⁹F NMR chemical shifts can be predicted with good accuracy using scaling factors derived from a curated set of fluorinated aromatic compounds. researchgate.netnih.gov

The following table provides an example of computationally predicted ¹³C NMR chemical shifts for the aromatic carbons of this compound, compared to hypothetical experimental values. The carbon atoms are numbered starting from the carbon attached to the ketone group as C1.

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| C1 (C-CO) | 135.2 | 134.8 |

| C2 (C-Cl) | 132.5 | 132.1 |

| C3 | 125.8 | 125.5 |

| C4 | 129.4 | 129.0 |

| C5 | 116.7 | 116.3 |

| C6 (C-F) | 162.1 (d, J_CF ≈ 250 Hz) | 161.8 (d, J_CF ≈ 248 Hz) |

| C=O | 198.5 | 198.2 |

This table is for illustrative purposes. The predicted values are typical for this class of compounds and demonstrate the utility of in silico spectroscopy.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

The reactivity of this compound can be significantly influenced by the solvent in which a reaction is carried out. rsc.org Molecular Dynamics (MD) simulations offer a way to explicitly model the interactions between the solute and a large number of solvent molecules, providing a dynamic picture of the solvation process and its effect on reactivity. researchgate.netnih.gov

MD simulations can be used to study how different solvents stabilize the ground state, transition state, and products of a reaction to varying degrees. rsc.org For instance, a polar solvent might preferentially stabilize a polar transition state, thereby accelerating the reaction rate compared to a nonpolar solvent. chemrxiv.org By calculating the potential of mean force (PMF) along a reaction coordinate, it is possible to determine the free energy profile of a reaction in a specific solvent environment.

Detailed Research Findings:

Studies on other ketones in aqueous and organic solvents have shown that explicit solvent interactions, such as hydrogen bonding, can play a crucial role in reaction mechanisms. researchgate.netresearchgate.netresearchgate.netnih.gov For this compound, MD simulations could be used to investigate the structure of the solvation shell around the polar carbonyl group and the halogenated phenyl ring.

In a reaction involving a charged nucleophile, the simulations could reveal how solvent molecules arrange to shield or expose the electrophilic sites of the ketone. This can have a profound impact on the reaction kinetics. For example, the rate of a reaction can vary by orders of magnitude depending on the solvent's polarity and its ability to form hydrogen bonds. chemrxiv.org

The following table illustrates how MD simulations could be used to predict the relative rate constants of a hypothetical S_N2 reaction of this compound in different solvents, normalized to the rate in a nonpolar solvent like hexane.

| Solvent | Dielectric Constant | Predicted Relative Rate Constant (k_rel) |

| Hexane | 1.9 | 1.0 |

| Dichloromethane (B109758) | 9.1 | 15.5 |

| Acetone | 21 | 120.7 |

| Methanol (B129727) | 33 | 550.2 |

| Water | 80 | 2100.4 |

This table is illustrative, showing the expected trend of increasing reaction rate with solvent polarity for a reaction with a polar transition state, as could be quantified by molecular dynamics simulations.

Role As a Synthetic Intermediate in Complex Organic Molecule Synthesis

Precursor in the Synthesis of Halogenated Arylcyclohexylamines

2-Chloro-6-fluorophenyl cyclopentyl ketone serves as a key starting material in the synthesis of halogenated arylcyclohexylamines, a class of compounds with significant interest in medicinal chemistry.